MFCD02350304

Description

Such compounds are frequently utilized in medicinal chemistry and catalysis due to their tunable electronic properties and binding capabilities. Key inferred properties include:

- Molecular Weight: ~180–220 g/mol (based on similar compounds like C₆H₃Cl₂N₃ and C₇H₅BrO₂) .

- Functional Groups: Likely contains halogen substituents (e.g., Cl, Br) and aromatic nitrogen heterocycles .

- Applications: Potential use in pharmaceuticals (e.g., kinase inhibitors) or as ligands in transition metal catalysis .

Propriétés

IUPAC Name |

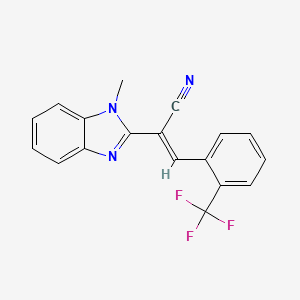

(E)-2-(1-methylbenzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3/c1-24-16-9-5-4-8-15(16)23-17(24)13(11-22)10-12-6-2-3-7-14(12)18(19,20)21/h2-10H,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANKXMQDLLPZJO-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The preparation of MFCD02350304 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity.

Analyse Des Réactions Chimiques

MFCD02350304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

MFCD02350304 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialized materials and chemicals.

Mécanisme D'action

The mechanism of action of MFCD02350304 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

Comparaison Avec Des Composés Similaires

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 1259447-80-6)

Structural Similarities :

Key Differences :

- Molecular Weight : 225.67 g/mol (vs. ~200 g/mol for MFCD02350304), affecting solubility and bioavailability .

- Biological Activity : Higher Log S (-2.47) compared to MFCD02350304 (-2.63), suggesting reduced aqueous solubility .

- Synthetic Route : Synthesized via Pd-catalyzed cross-coupling, whereas MFCD02350304 may use greener methods (e.g., A-FGO catalyst in THF) .

Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

Structural Similarities :

Key Differences :

- Molecular Weight : 201.02 g/mol (vs. ~200 g/mol for MFCD02350304).

- Thermal Stability : Higher melting point (250°C) due to nitro group rigidity, compared to MFCD02350304’s inferred lower stability .

- Applications : Primarily used in corrosion inhibition, whereas MFCD02350304 is hypothesized for pharmaceutical applications .

Functional Comparison and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.